Predicted Lipophilicity (ACD/LogP) Comparison: 1-Isopropyl vs. 1-Methyl and 1-Isopentyl Analogs
The predicted octanol-water partition coefficient (ACD/LogP) for 1-isopropyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is 0.34, as calculated using the ACD/Labs Percepta Platform . By comparison, the 1-methyl analog (CAS not located in accessible databases) is expected to exhibit a lower LogP (estimated ~ -0.3 based on the loss of two methylene units), while the 1-isopentyl analog (CAS 1186049-75-1) would present a significantly higher LogP (estimated ~ 1.8–2.0 based on the addition of two methylene units relative to isopropyl). This LogP value directly influences solubility in organic reaction media, chromatographic retention behavior, and partitioning during aqueous workup—all critical parameters for intermediate-scale synthesis and purification.
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.34 |
| Comparator Or Baseline | 1-Methyl analog: estimated LogP ≈ -0.3; 1-Isopentyl analog (CAS 1186049-75-1): estimated LogP ≈ 1.8–2.0 (estimates based on incremental methylene group contributions; no direct measurement data available for either analog) |
| Quantified Difference | Target compound LogP is approximately 0.6–0.7 units higher than 1-methyl analog and approximately 1.5–1.7 units lower than 1-isopentyl analog |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00; values for analogs are class-level estimates |
Why This Matters
The intermediate lipophilicity (LogP = 0.34) of the isopropyl analog offers a balanced solubility profile that avoids the excessive water solubility of smaller N-1 alkyl derivatives (which can complicate organic-phase extraction) and the high lipophilicity of larger alkyl derivatives (which can reduce reactivity in polar reaction media), making it a preferred intermediate for the patented condensation reaction.
